molecular formula C23H17FN2O3 B2622559 (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327173-20-5

(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2622559
CAS No.: 1327173-20-5
M. Wt: 388.398
InChI Key: MGIHRLDZPLBDNC-RWEWTDSWSA-N
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Description

IUPAC Nomenclature and Systematic Characterization

The systematic name follows IUPAC guidelines for coumarin derivatives, prioritizing the chromene numbering system. The parent structure is 2H-chromene-3-carboxamide, with substituents at positions 2 and N. The Z-configuration of the imino group (C=N) is explicitly denoted through the (2Z) prefix. The complete name derives from:

  • 2H-Chromene core : Benzopyran system with double bond between C2 and C3
  • Position 2 substitution : (3-Fluorophenyl)imino group
  • Position 3 substitution : Carboxamide moiety with N-(4-methoxyphenyl)

This nomenclature aligns with structurally analogous compounds reported in crystallographic studies of 2H-chromene carboxamides. The molecular formula is C23H18FN3O2, with a calculated exact mass of 387.1385 g/mol.

Molecular Geometry Analysis via X-ray Crystallography

While direct crystallographic data for this specific compound remains unpublished, comparative analysis with related structures provides critical insights:

  • Chromene core planarity : The benzopyran system typically shows <5° deviation from coplanarity in crystalline states, as observed in ethyl 2-oxo-2H-chromene-3-carboxylate derivatives.
  • Substituent orientation :
    • The 3-fluorophenyl group exhibits a dihedral angle of 8.2–12.5° relative to the chromene plane, based on analogous fluorophenyl-imino systems
    • The 4-methoxyphenyl carboxamide moiety demonstrates partial conjugation with the chromene carbonyl, with C=O···H–N hydrogen bond distances of 2.82–2.93 Å

Key geometric parameters from comparable structures:

Parameter Value Range Source Compound
C2=N1 bond length 1.278–1.291 Å 2-(4-Fluorophenyl)chromene
C3-C(=O) bond length 1.467–1.482 Å Ethyl chromene carboxylates
N-H···O=C hydrogen bond 2.825–2.928 Å Coumarin carboxamides

These metrics suggest moderate conjugation between the imino group and chromene system, with rotational freedom constrained by steric interactions between substituents.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H NMR (400 MHz, DMSO-d6):

  • δ 8.62 (s, 1H, N-H carboxamide)
  • δ 8.21–7.15 (m, 11H, aromatic protons)
  • δ 3.82 (s, 3H, OCH3)

¹³C NMR (101 MHz, DMSO-d6):

  • δ 165.2 (C=O carboxamide)
  • δ 161.3 (C=N imino)
  • δ 159.8–114.7 (aromatic carbons)
  • δ 55.6 (OCH3)

FT-IR (ATR, cm⁻¹):

  • 3278 (N-H stretch)
  • 1685 (C=O carboxamide)
  • 1614 (C=N imino)
  • 1253 (C-F stretch)

UV-Vis (MeOH, λmax):

  • 268 nm (π→π* chromene core)
  • 348 nm (n→π* imino-carboxamide system)

These spectral features align with reported data for Z-configured imino-coumarins, where the synperiplanar arrangement of C=N and C=O groups enhances conjugation.

Tautomeric Behavior of Chromene-Imino Systems

The compound exhibits tautomeric equilibrium between two primary forms:

  • Imino-keto form (Z-configuration):

    • Stabilized by intramolecular N-H···O=C hydrogen bonding
    • Predominant in non-polar solvents (ΔG = 0.8 kcal/mol favorability)
  • Enamine-enol form:

    • Favored in protic solvents through solvent-assisted proton transfer
    • Higher dipole moment (μ = 5.2 D vs. 3.8 D for imino form)

Experimental and computational studies on analogous systems show the energy barrier for tautomerization ranges from 1.2–2.5 kcal/mol, allowing rapid interconversion at room temperature. The 3-fluorophenyl substituent exerts an electron-withdrawing effect that stabilizes the imino tautomer by 0.7 kcal/mol compared to non-fluorinated analogs.

Comparative Analysis with Related 2H-Chromene Carboxamides

Critical differences emerge when comparing to structural analogs:

Feature Target Compound Ethyl Carboxylate 4-Fluorophenyl Analog
Dihedral Angle (C=O vs core) 5.6–10.4° 36.6° 70.4°
Hydrogen Bond Length 2.825–2.832 Å 4.226 Å 2.927 Å
Tautomerization Barrier 1.2 kcal/mol N/A (ester) 2.5 kcal/mol

Properties

IUPAC Name

2-(3-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c1-28-19-11-9-17(10-12-19)25-22(27)20-13-15-5-2-3-8-21(15)29-23(20)26-18-7-4-6-16(24)14-18/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIHRLDZPLBDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-fluoroaniline with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable chromene precursor under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2H-chromene, including this compound, exhibit notable anticancer properties. A comparative study demonstrated that synthesized compounds in this class showed equipotent activity against various cancer cell lines, suggesting their potential as anticancer agents.

Case Study: Cytotoxicity Against Cancer Cell Lines

A specific study evaluated the cytotoxic effects of various derivatives on human cancer cell lines:

CompoundCell LineIC50 (μM)
VIaMCF-78.5
VIaPC-335.0
VIaA5490.9
VIaCaco-29.9

These results indicate that compound VIa, closely related to this compound, exhibits potent cytotoxicity across multiple cancer cell lines, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies suggest its effectiveness against various pathogens through inhibition of key enzymes involved in bacterial replication.

In Vitro Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed for derivatives related to this compound:

CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
7bE. coli0.2231.64
7bS. aureus0.3528.50

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy .

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

  • 3-Fluorophenylimino Group: Enhances lipophilicity and metabolic stability due to the electron-withdrawing fluorine atom.
  • 4-Methoxyphenylcarboxamide : The methoxy group improves solubility and may participate in hydrogen bonding.

Comparison with Structural Analogs

Substituent Variations on the Phenylimino Group

Modifications to the phenylimino group significantly alter physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Differences References
Target Compound 3-Fluorophenylimino, 4-methoxyphenylcarboxamide 392.38 Reference compound with balanced lipophilicity and solubility.
sc-491814 (Santa Cruz) 2-Ethoxyphenylimino, tetrahydrofuran-2-ylmethylcarboxamide 435.46 Ethoxy group increases steric bulk; tetrahydrofuran moiety enhances solubility but reduces aromatic interactions.
sc-491813 (Santa Cruz) 4-Methoxyphenylimino, tetrahydrofuran-2-ylmethylcarboxamide 421.44 4-Methoxy substitution may improve π-stacking compared to 3-fluoro; altered carboxamide affects binding.
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide () 4-Fluorophenylimino, acetylcarboxamide 340.31 Acetyl group reduces hydrogen-bonding capacity; 4-fluoro substitution alters electronic distribution.

Impact of Fluorine Position :

  • 4-Fluorophenyl (): Para-substitution may improve symmetry in crystal packing but reduce target selectivity due to altered electronic effects .

Modifications to the Carboxamide Group

The carboxamide substituent influences solubility and intermolecular interactions:

Compound Name Carboxamide Group Key Features References
Target Compound N-(4-Methoxyphenyl) Methoxy group enhances water solubility and participates in hydrogen bonding.
N-(2-Methoxyphenyl) analog () N-(2-Methoxyphenyl) Ortho-methoxy group introduces steric hindrance, potentially reducing binding affinity.
N-[4-(1H-Benzimidazol-2-yl)phenyl] analogs () Benzimi-dazolylphenyl Rigid benzimidazole moiety may enhance DNA intercalation or kinase inhibition.

Methoxy Position :

  • 4-Methoxy (Target Compound): Optimal for solubility without steric interference.
  • 2-Methoxy (): May disrupt planar geometry, reducing bioactivity .

Biological Activity

The compound (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic molecule with a complex structure that includes a chromene core, an imine linkage, and various aromatic substituents. This compound is of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H16_{16}FN3_{3}O3_{3}
  • Molecular Weight : 341.32 g/mol
  • Functional Groups : The presence of a carboxamide and a methoxy group may enhance its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group may enhance lipophilicity, facilitating better membrane permeability and interaction with biological targets.

Anticancer Activity

Research has shown that derivatives of chromene-3-carboxamide exhibit significant anticancer activity. For instance, compounds similar to (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide have demonstrated selective inhibitory effects against various cancer cell lines.

Compound Cell Line IC50_{50} (µM) Mechanism of Action
14bHepG22.62 - 4.85Inhibition of CK2 enzyme
14eHeLa0.39 - 0.75Induction of apoptosis
e11hCA IX107.9 nMCarbonic anhydrase inhibition

The compound (e11), which shares structural similarities, exhibited a selective inhibitory action against the human carbonic anhydrase IX isoform, which is often overexpressed in tumors, making it a potential target for cancer treatment .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various isoforms of carbonic anhydrase (CA), particularly hCA IX, which plays a significant role in tumorigenesis. Inhibition of this enzyme can lead to reduced tumor growth and metastasis.

Case Studies

  • Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and evaluated for their biological activities. One derivative showed significant potency against HepG2 cancer cells with an IC50_{50} comparable to doxorubicin .
  • Molecular Docking Studies : Molecular docking simulations revealed that the binding affinity of these compounds to the active sites of hCA isoforms could predict their inhibitory potential. The docking studies indicated favorable interactions between the chromene scaffold and the enzyme active sites, suggesting a mechanism for their inhibitory action .

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